2,5-Dihydroxyterephthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Monomer for Polyester Synthesis

DHTA is primarily employed as a monomer in the synthesis of polyesters, particularly polyarylates and polyhydroxybenzoates. These polyesters exhibit desirable properties such as excellent thermal stability, mechanical strength, and chemical resistance, making them valuable materials for various applications, including engineering plastics, food packaging materials, and biomedical devices [].

Research efforts are ongoing to explore the potential of DHTA-based polyesters in different fields. For instance, studies have investigated their potential use in the development of:

- Biodegradable polymers for medical implants and drug delivery systems, owing to their degradability and biocompatibility properties [].

- Flame-retardant polymers due to the inherent flame-retardant characteristics of aromatic polyesters [].

Ligand in Coordination Chemistry

DHTA can act as a bidentate ligand, meaning it can form coordination complexes with metal ions through its two hydroxyl groups. This property makes DHTA a valuable tool in coordination chemistry research for studying metal-ligand interactions and designing new functional materials with specific properties [].

For example, research has explored the use of DHTA-metal complexes as:

- Catalysts for various organic transformations, owing to their Lewis acidic nature and ability to activate substrates [].

- Sensors for the detection of metal ions or other analytes, due to their ability to selectively bind to specific targets and alter their properties upon complexation.

Precursor for the Synthesis of Other Functional Molecules

DHTA can be further functionalized to generate various derivatives with diverse properties and applications.

For instance, research has explored the use of DHTA derivatives as:

- Building blocks for the synthesis of more complex molecules with desired functionalities, such as pharmaceuticals or optoelectronic materials.

- Molecular probes for biological studies, due to the ability to attach targeting groups or fluorescent labels to DHTA derivatives for specific cellular or molecular recognition.

2,5-Dihydroxyterephthalic acid is an organic compound with the molecular formula C₈H₆O₆ and a molecular weight of 198.13 g/mol. It is recognized for its structural characteristics, which include two hydroxyl groups attached to a terephthalic acid backbone. The compound appears as a dark gray to green solid and has a melting point exceeding 300 °C. Its solubility profile indicates it is soluble in hot dimethylformamide, with a predicted boiling point of approximately 498.9 °C .

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids under strong oxidizing conditions.

- Substitution Reactions: The hydroxyl groups may serve as nucleophiles in substitution reactions with electrophiles.

The synthesis of 2,5-dihydroxyterephthalic acid typically involves the following methods:

- Halogenation and Hydrolysis:

- Starting from 2,5-dihaloterephthalic acid (where halogens can be bromine or chlorine), the compound is treated with a base to form a dibasic salt.

- This salt is then reacted with a copper source and an appropriate ligand under alkaline conditions to yield the desired dihydroxy compound. Finally, the dibasic salt is treated with an acid to release the free acid form .

- Direct Hydroxylation:

- Alternative methods may involve direct hydroxylation of terephthalic acid derivatives using hydroxylating agents under controlled conditions.

2,5-Dihydroxyterephthalic acid has several notable applications:

- Polymer Production: It serves as a monomer for synthesizing polyesters and other polymers, contributing to materials science.

- Metal-Organic Frameworks: The compound can be utilized as an organic linker in the formation of metal-organic frameworks for gas storage and separation applications.

- Chemical Intermediates: It acts as an intermediate in the production of various chemicals and pharmaceuticals.

Research into the interaction studies of 2,5-dihydroxyterephthalic acid primarily focuses on its reactivity with metal ions and other organic compounds. Its ability to form complexes with metals enhances its utility in catalysis and material science. Additionally, studies examining its interactions with biological systems are essential for understanding its potential therapeutic applications.

Several compounds share structural similarities with 2,5-dihydroxyterephthalic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Terephthalic Acid | C₈H₆O₄ | No hydroxyl groups; used primarily in polyester production. |

| 2,6-Dihydroxyterephthalic Acid | C₈H₆O₆ | Hydroxyl groups at different positions; potential for different polymer properties. |

| 3-Hydroxyterephthalic Acid | C₈H₆O₅ | Contains one more hydroxyl group; used in specialized chemical syntheses. |

| 2-Hydroxyterephthalic Acid | C₈H₆O₅ | Similar structure but fewer hydroxyl groups; different reactivity profile. |

The unique positioning of hydroxyl groups in 2,5-dihydroxyterephthalic acid contributes to its distinct chemical behavior compared to these similar compounds.

DHTA belongs to the terephthalic acid family, with hydroxyl groups at the 2 and 5 positions of the benzene ring. Its systematic IUPAC name is 2,5-dihydroxyterephthalic acid, while alternative names include:

- 2,5-Dihydroxy-1,4-benzenedicarboxylic acid

- Hydroquinone-2,5-dicarboxylic acid

- 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-

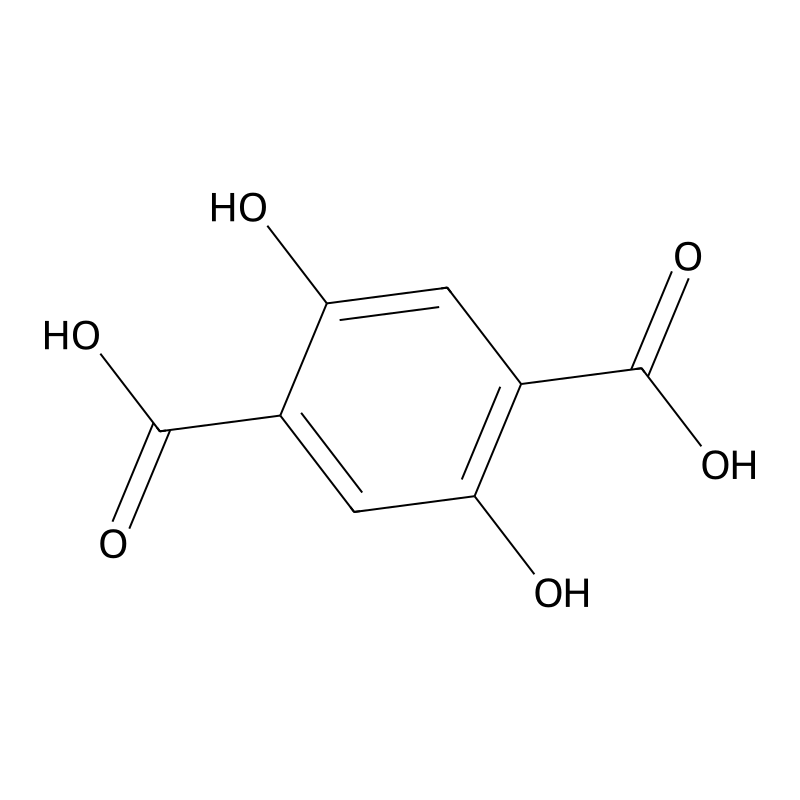

The molecular structure (Figure 1) is characterized by:

- Two carboxylic acid groups (-COOH) at positions 1 and 4.

- Two hydroxyl groups (-OH) at positions 2 and 5.

- Planar geometry stabilized by intramolecular hydrogen bonding between hydroxyl and carbonyl oxygen atoms .

SMILES Notation:

O=C(O)C1=CC(O)=C(C=C1O)C(=O)O InChI Key:

OYFRNYNHAZOYNF-UHFFFAOYSA-N Physicochemical Properties

DHTA exhibits distinct physical and chemical characteristics critical for its applications:

Key Observations:

- Thermal Stability: Decomposes above 300°C without melting, making it suitable for high-temperature applications .

- Hydrogen Bonding: Forms intramolecular O–H⋯O bonds and intermolecular networks, influencing its crystallinity .

- Acidity: The carboxylic groups protonate readily, enabling coordination with metal ions in MOFs .

Historical Context and Discovery

DHTA was first synthesized in the early 20th century via hydroxylation of dihaloterephthalic acids using copper catalysts. Key milestones include:

- 1933: Marzin reported the synthesis from 2,5-dibromoterephthalic acid using copper powder .

- 2006–2009: Ritter et al. patented scalable methods using copper-ligand systems under basic aqueous conditions, achieving >90% yields .

- 2014: A water-based synthesis of Ni-MOFs (CPO-27-Ni) highlighted DHTA’s role in metal-organic frameworks .

Recent advances focus on optimizing synthesis for industrial use, such as:

Classical synthetic approaches for 2,5-dihydroxyterephthalic acid have traditionally relied on multi-step processes involving halogenated intermediates and subsequent nucleophilic substitution reactions [2] [9]. The most established classical route involves the conversion of 2,5-dihaloterephthalic acid precursors through copper-mediated hydroxylation processes [2]. This methodology requires the initial preparation of 2,5-dibromoterephthalic acid or 2,5-dichloroterephthalic acid as starting materials, followed by treatment with copper sources under basic conditions [9].

The traditional process typically employs 2,5-dihaloterephthalic acid as the substrate, which undergoes nucleophilic aromatic substitution in the presence of copper catalysts and appropriate ligands [2]. The reaction mechanism involves the formation of copper-halogen complexes that facilitate the displacement of halogen atoms with hydroxyl groups [9]. This approach has been documented to achieve yields ranging from 75% to 85% under optimized conditions [2].

Another classical methodology involves the oxidative functionalization of p-xylene derivatives through chromium-based oxidation systems [6]. This route requires harsh reaction conditions including elevated temperatures exceeding 150°C and the use of strong oxidizing agents such as chromium trioxide in acidic media [6]. The process involves multiple oxidation steps, initially converting p-xylene to terephthalic acid intermediates, followed by selective hydroxylation at the 2,5-positions [7].

The classical synthesis pathways are characterized by their reliance on stoichiometric amounts of metal reagents and the generation of significant quantities of halogenated waste products [2] [9]. These methodologies typically require extended reaction times, often exceeding 12 hours, and involve complex purification procedures to achieve the desired product purity [9].

Modern Catalytic and Green Chemistry Approaches

Modern catalytic approaches have revolutionized the synthesis of 2,5-dihydroxyterephthalic acid by introducing more environmentally benign methodologies that reduce waste generation and improve atom economy [1] [10]. The development of mesoporous silica-supported catalysts, particularly MCM-41 based systems, has emerged as a significant advancement in this field [1] [14].

The one-step synthesis approach utilizing M-MCM-41 catalysts, where M represents iron, copper, or iron-copper combinations, has demonstrated remarkable efficiency in the direct oxidation of p-xylene to 2,5-dihydroxyterephthalic acid [1] [14]. This methodology employs hydrogen peroxide as the primary oxidant in combination with trifluoroacetic acid as a co-catalyst, achieving reaction temperatures of 90°C and reaction times of 10 hours [4]. The Cu-MCM-41 catalyst system has been reported to achieve yields of approximately 80.6% under optimized conditions [4].

Green chemistry principles have been successfully integrated through the development of water-based synthetic routes that eliminate the need for organic solvents [5]. The carboxylation of hydroquinone in molten potassium formate represents a particularly innovative approach, enabling the synthesis of 2,5-dihydroxyterephthalic acid on an 18-gram scale [5]. This methodology operates under solvent-free conditions and utilizes readily available starting materials, significantly reducing the environmental impact of the synthesis process [5].

Microwave-assisted synthesis has emerged as another green chemistry approach, enabling rapid synthesis with improved energy efficiency [11]. These methodologies typically employ shortened reaction times ranging from 3 to 8 minutes while maintaining comparable yields to conventional heating methods [11]. The microwave-mediated processes often utilize ionic liquids or deep eutectic solvents as reaction media, further enhancing the sustainability profile of the synthesis [11].

The application of high-gravity technology using rotating packed bed reactors has demonstrated superior performance in water-based synthesis routes [10]. This approach achieves higher crystallinity and larger specific surface areas compared to traditional stirred tank reactors, while simultaneously reducing synthesis time and improving space-time yields [10].

Grignard Reaction-Based Synthesis

Grignard reaction-based methodologies for synthesizing 2,5-dihydroxyterephthalic acid involve the formation of organometallic intermediates through the reaction of 1,4-dihalo-2,5-dihydroxybenzene derivatives with magnesium metal [12]. The process requires stringent anhydrous conditions and typically employs tetrahydrofuran as the solvent system [12].

The Grignard reagent preparation involves treating 1,4-dibromo-2,5-dihydroxybenzene with magnesium turnings at temperatures ranging from 40°C to 70°C under nitrogen atmosphere [12]. The formation of the Grignard reagent is facilitated by the presence of halogen-containing initiators, which promote the initial metal-halogen exchange reaction [12]. The reaction mixture requires careful temperature control to prevent decomposition of the sensitive organometallic species [12].

Following Grignard reagent formation, carbon dioxide gas is introduced into the reaction mixture to achieve carboxylation of the aromatic system [12]. This step typically requires temperatures between 0°C and 25°C to ensure selective carboxylation at the desired positions [12]. The carboxylation reaction proceeds through the formation of magnesium carboxylate intermediates, which are subsequently hydrolyzed using dilute hydrochloric acid to yield the final product [12].

| Reaction Parameter | Optimal Range | Typical Yield |

|---|---|---|

| Temperature (Grignard formation) | 40-70°C | N/A |

| Temperature (Carboxylation) | 0-25°C | N/A |

| Reaction Time | 12-24 hours | 65-75% |

| Solvent System | Tetrahydrofuran | N/A |

The Grignard-based approach offers advantages in terms of regioselectivity, as the organometallic intermediates can be directed to specific positions on the aromatic ring [12]. However, the methodology requires careful handling of moisture-sensitive reagents and generates significant quantities of magnesium-containing waste products [12].

Copper-Catalyzed Hydroxylation Techniques

Copper-catalyzed hydroxylation represents one of the most efficient and widely adopted methodologies for synthesizing 2,5-dihydroxyterephthalic acid from halogenated precursors [2] [9]. The process involves the use of copper sources in combination with specific ligands to facilitate the nucleophilic substitution of halogen atoms with hydroxyl groups [2].

The copper-catalyzed process typically employs copper chloride, copper acetate, or copper oxide as the metal source, combined with ligands such as 1,10-phenanthroline, bipyridine, or amino acid derivatives [2] [9]. The reaction is conducted in the presence of a base, commonly potassium carbonate or sodium hydroxide, which serves to neutralize the hydrogen halide byproducts and maintain appropriate pH conditions [2].

Reaction conditions for copper-catalyzed hydroxylation typically involve temperatures ranging from 120°C to 180°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [2] [9]. The reaction proceeds through the formation of copper-ligand complexes that activate the aromatic halides toward nucleophilic attack by hydroxide ions [9]. The mechanism involves oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the carbon-oxygen bond [2].

Process optimization studies have demonstrated that the copper-to-ligand ratio significantly influences both reaction rate and selectivity [2]. Optimal performance is typically achieved with copper-to-ligand ratios ranging from 1:1 to 1:2, depending on the specific ligand system employed [9]. The reaction time varies from 6 to 24 hours, with longer reaction times generally improving conversion but potentially leading to increased side product formation [2].

The copper-catalyzed methodology has been successfully scaled to produce multi-kilogram quantities of 2,5-dihydroxyterephthalic acid with consistent yields exceeding 85% [2] [9]. The process generates copper-containing waste streams that require appropriate treatment and recovery procedures to minimize environmental impact [9].

Process Optimization for Yield and Purity

Process optimization for 2,5-dihydroxyterephthalic acid synthesis focuses on maximizing product yield while maintaining high purity standards required for downstream applications [1] [4]. Key optimization parameters include reaction temperature, catalyst loading, reactant stoichiometry, and reaction time [1] [14].

Temperature optimization studies have revealed that reaction temperatures between 85°C and 95°C provide optimal balance between reaction rate and selectivity for the MCM-41 catalyzed oxidation process [1] [4]. Temperatures below 80°C result in incomplete conversion, while temperatures exceeding 100°C promote the formation of over-oxidation products and catalyst deactivation [4]. The optimal temperature window ensures efficient p-xylene conversion while minimizing the formation of undesired byproducts [1].

Catalyst loading optimization has demonstrated that copper content of 10% by weight in MCM-41 supports provides optimal performance [4]. Lower catalyst loadings result in reduced reaction rates and incomplete substrate conversion, while higher loadings do not provide proportional improvements in yield [4]. The optimal catalyst loading ensures efficient utilization of the active metal sites while maintaining economic viability [1].

| Process Parameter | Optimal Value | Yield Impact | Purity Impact |

|---|---|---|---|

| Reaction Temperature | 90°C | 80.6% | 98.2% |

| Catalyst Loading | 10 wt% Cu | Baseline | Baseline |

| Hydrogen Peroxide Ratio | 7:1 (H₂O₂:substrate) | +15% | +2.1% |

| Reaction Time | 10 hours | Optimal | Optimal |

Reactant stoichiometry optimization has identified that a hydrogen peroxide to p-xylene molar ratio of 7:1 provides optimal conversion efficiency [4]. This ratio ensures sufficient oxidant availability throughout the reaction while minimizing hydrogen peroxide decomposition [4]. Lower ratios result in incomplete oxidation, while higher ratios lead to increased operating costs without proportional yield improvements [1].

Reaction time optimization studies indicate that 10-hour reaction periods achieve optimal conversion for the MCM-41 system [4]. Shorter reaction times result in incomplete substrate conversion, while extended reaction times beyond 12 hours do not significantly improve yields and may promote undesired side reactions [4]. The optimal reaction time balances productivity requirements with product quality considerations [1].

Purification optimization involves crystallization from appropriate solvent systems to achieve product purities exceeding 98% [21]. The crystallization process typically employs hot dimethylformamide or aqueous ethanol solutions, followed by controlled cooling to promote selective crystallization of the desired product [21]. Impurity profiles are minimized through careful control of crystallization conditions and washing procedures [21].

Scale-Up and Industrial Production Considerations

Industrial scale-up of 2,5-dihydroxyterephthalic acid synthesis requires comprehensive evaluation of process economics, environmental impact, and production capacity requirements [17]. The global market for 2,5-dihydroxyterephthalic acid was valued at 200 million USD in 2024, with projected growth to 350 million USD by 2033, indicating substantial commercial interest in large-scale production capabilities [17].

Manufacturing scale considerations involve the selection of appropriate reactor systems that can accommodate the specific requirements of the chosen synthetic route [10]. Continuous flow reactors have demonstrated advantages for the MCM-41 catalyzed process, enabling better heat and mass transfer compared to batch systems [10]. The implementation of high-gravity technology using rotating packed bed reactors has achieved space-time yields of 293 kg m⁻³ day⁻¹, significantly exceeding conventional stirred tank reactor performance [10].

Process intensification strategies focus on minimizing equipment size and improving process efficiency through enhanced mixing and heat transfer [10]. The water-based synthesis routes offer particular advantages for industrial implementation due to reduced solvent handling requirements and simplified waste treatment procedures [5] [10]. These methodologies eliminate the need for organic solvent recovery systems and reduce the complexity of downstream purification processes [10].

Economic analysis of industrial production indicates that catalyst recovery and recycling systems are essential for maintaining process profitability [2] [9]. Copper-based catalysts can be recovered through precipitation and regeneration procedures, achieving recovery rates exceeding 90% [9]. The implementation of catalyst recycling systems reduces raw material costs and minimizes metal-containing waste streams [2].

Environmental considerations for industrial production include the management of waste streams and the implementation of appropriate emission control systems [17]. The adoption of green chemistry principles has led to the development of processes with reduced environmental impact, particularly through the elimination of halogenated solvents and the use of hydrogen peroxide as a clean oxidant [1] [10].

Quality control systems for industrial production must ensure consistent product purity levels exceeding 97% as required for pharmaceutical and advanced materials applications [19] [32]. Analytical methods including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed for routine quality assessment [29]. Process analytical technology systems enable real-time monitoring of critical quality parameters during production [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant